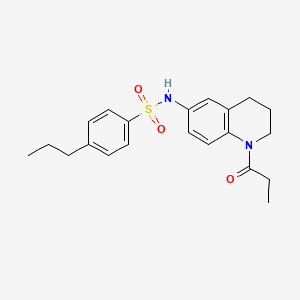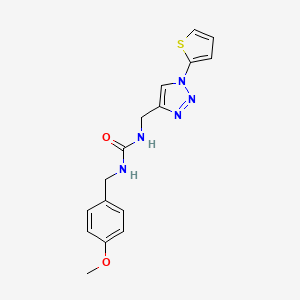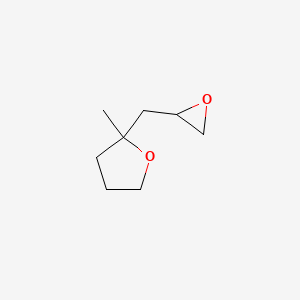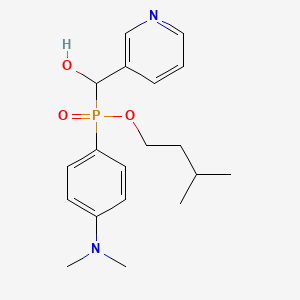![molecular formula C19H14Cl2N4 B2690934 2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 691868-54-9](/img/structure/B2690934.png)
2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies . For instance, one study reported the synthesis of a related compound with a yield of 71% as a yellow solid . The reaction conditions involved heating under reflux with specific reagents .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring fused with a pyrazole ring . This structure is part of the larger class of pyridopyrimidines .科学的研究の応用
Herbicide Synthesis
This compound plays a crucial role as a key intermediate in the synthesis of the herbicide Sulfentrazone . Sulfentrazone, developed by FMC in the United States, effectively targets annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds. The continuous flow microreactor system significantly improves the nitration process for this intermediate, resulting in higher yields and enhanced reaction efficiency .
Trypanocidal Activity
Recent research suggests that derivatives of this compound exhibit potential trypanocidal effects. Specifically, the compound affects the mitochondrial membrane potential (ΔΨm) of Trypanosoma cruzi epimastigote forms. The use of cationic dye Rhodamine 123 (Rho123) revealed alterations in mitochondrial function, making it a promising avenue for further investigation .
Anticancer Properties
Exploring its pharmacological potential, researchers have identified derivatives of this compound as potent anticancer agents. Notably, compounds 14, 13, and 15 exhibit significant inhibitory activity, with IC50 values comparable to the control drug sorafenib. These findings highlight its promise in cancer therapy .
Fluorescent Probes
The compound family pyrazolo[1,5-a]pyrimidines (PPs) , including derivatives of our compound, shows promise as strategic fluorophores for optical applications. Their simpler and greener synthetic methodology and tunable photophysical properties make them attractive candidates for various imaging and sensing applications .
Pyrido[2,3-d]pyrimidine Derivatives
In a related context, the synthesis of pyrido[2,3-d]pyrimidine derivatives involves this compound. For instance, the 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine serves as an intermediate in the preparation of 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine, which has potential therapeutic applications .
作用機序
Target of Action
The primary target of 2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine Similar compounds such as pyrido[2,3-d]pyrimidin-7(8h)-ones have been designed and synthesized as new selective orally bioavailable threonine tyrosine kinase (ttk) inhibitors . TTK is a protein kinase that plays a crucial role in the spindle assembly checkpoint during cell division .
Mode of Action
The exact mode of action of 2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine Similar compounds have been shown to inhibit the kinase activity of ttk, leading to chromosome missegregation and aneuploidy .
Biochemical Pathways
The specific biochemical pathways affected by 2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine Inhibition of ttk, as seen in similar compounds, can affect the spindle assembly checkpoint, leading to errors in chromosome segregation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine Similar compounds have demonstrated good oral pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine Similar compounds have been shown to suppress the proliferation of a panel of human cancer cell lines .
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4/c1-11-18(12-5-3-2-4-6-12)19(22)25-17(23-11)10-16(24-25)13-7-8-14(20)15(21)9-13/h2-10H,22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREXONAOLZPMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1C3=CC=CC=C3)N)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)

![N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2690856.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2690861.png)
![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzohydrazide](/img/structure/B2690862.png)

![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2690864.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide](/img/structure/B2690868.png)



